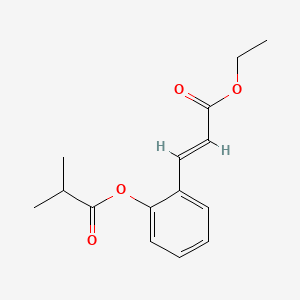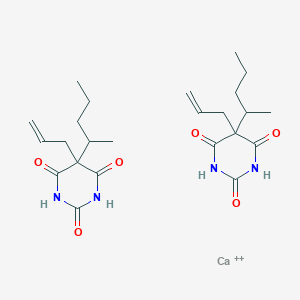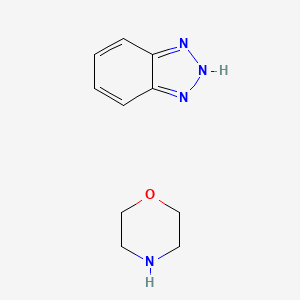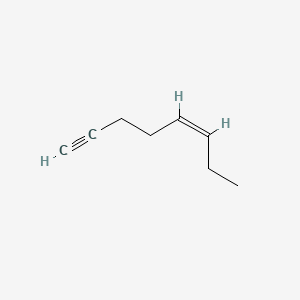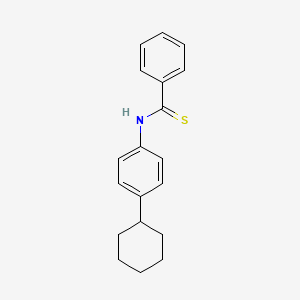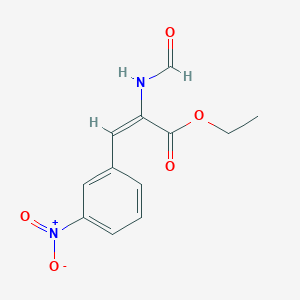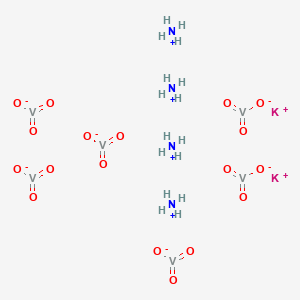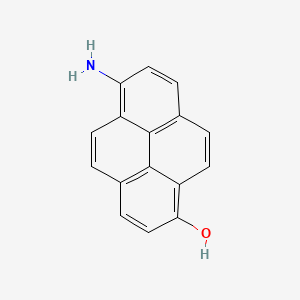
4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxyphenoxy group, an ethoxy linkage, and a chlorobenzoic acid moiety
Vorbereitungsmethoden
The synthesis of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with 2-(4-carboxyphenoxy)ethanol under acidic conditions to form the desired ether linkage.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atom in the benzoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted benzoic acids, alcohols, ketones, and esters.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom and ether linkage may also play roles in modulating the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(4-Carboxyphenoxy)ethoxy)-3-chlorobenzoic acid include:
4-(4-Carboxyphenoxy)phthalic acid: Shares the carboxyphenoxy group but differs in the benzoic acid moiety.
3-Chlorobenzoic acid: Lacks the ether linkage and carboxyphenoxy group.
4-Carboxyphenylboronic acid: Contains a boronic acid group instead of the ether and chlorobenzoic acid moieties.
Eigenschaften
CAS-Nummer |
94023-72-0 |
|---|---|
Molekularformel |
C16H13ClO6 |
Molekulargewicht |
336.72 g/mol |
IUPAC-Name |
4-[2-(4-carboxyphenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H13ClO6/c17-13-9-11(16(20)21)3-6-14(13)23-8-7-22-12-4-1-10(2-5-12)15(18)19/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZOTIAGGMDTXJIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


